Diisocyanodiphenylmethane

Description

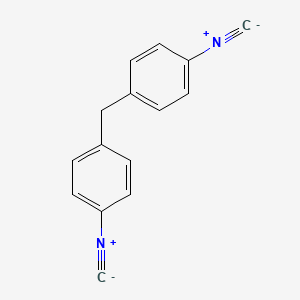

Diisocyanodiphenylmethane (CAS 101-68-8), also known as 4,4'-methylenediphenyl diisocyanate (MDI), is a key aromatic diisocyanate used in polyurethane production. Its structure comprises two phenyl groups connected by a methylene bridge, with isocyanate (-NCO) groups at the para positions . MDI is widely employed in rigid foams, adhesives, and elastomers due to its high reactivity and mechanical stability. Commercial formulations often include mixtures of isomers (e.g., 2,4'- and 2,2'-diisocyanatodiphenylmethane) to modify curing properties .

Properties

IUPAC Name |

1-isocyano-4-[(4-isocyanophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRYWPVKZTYAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241892 | |

| Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956-62-7 | |

| Record name | 1,1′-Methylenebis[4-isocyanobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-methylenebis(4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisocyanodiphenylmethane is typically synthesized through the reaction of aniline with formaldehyde in the presence of hydrochloric acid as a catalyst. This reaction produces methylenedianiline, which is then phosgenated to form this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale phosgenation of methylenedianiline. This process is carried out in specialized reactors designed to handle the highly toxic and reactive nature of phosgene .

Chemical Reactions Analysis

Reactions with Water (Hydrolysis)

4,4'-MDI reacts with water in a two-step process:

-

Formation of carbamic acid :

This reaction releases carbon dioxide and forms diphenylmethane diamine (MDA) .

-

Kinetics and environmental impact :

Hydrolysis occurs even at low humidity, generating insoluble polyureas. This reaction is exothermic and contributes to environmental persistence due to slow degradation rates .

Reactions with Alcohols (Urethane Formation)

4,4'-MDI reacts with hydroxyl-containing compounds (e.g., polyols) to form urethane linkages:

Key findings:

-

Reactivity of polyols : Reaction rates vary significantly based on polyol structure. Studies using MALDI-TOF MS revealed the following pseudo first-order rate constants :

| Polyol Type | Reactivity (Relative Rate) |

|---|---|

| Polycaprolactone diol (PCLD) | Highest (1.0) |

| Polytetrahydrofuran (PTHF) | Intermediate (0.75) |

| Polypropylene glycol (PPG) | Lowest (0.5) |

-

Kinetic modeling : Reactions follow first-order autocatalyzed kinetics, with activation energies ranging from 60–80 kJ/mol depending on the analytical method (DSC vs. μDEA) .

Reactions with Amines (Urea Formation)

4,4'-MDI reacts with amines to form urea bonds, a critical step in polyurea synthesis:

-

Biomonitoring relevance : Urinary metabolites of 4,4'-MDI (e.g., MDA conjugates) persist for days post-exposure, reflecting occupational exposure levels .

-

Genotypic influences : Polymorphisms in metabolic enzymes (e.g., GSTP1, NAT2) alter symptom severity and metabolite excretion rates in exposed workers .

Polymerization and Crosslinking

4,4'-MDI undergoes self-polymerization or reacts with multifunctional agents to form crosslinked networks:

-

Trimerization : Catalyzed by bases, forming isocyanurate rings for heat-resistant polymers .

-

Cure kinetics :

Reactivity with Biomolecules

4,4'-MDI reacts with proteins and carbohydrates, impacting toxicity and material applications:

-

Wood adhesives : Reacts preferentially with lignin and hemicellulose over cellulose, forming covalent bonds detectable via FTIR (urethane/urea peaks at 1700–1550 cm⁻¹) .

-

Protein adducts : Forms stable urea linkages with serum albumin, potentially triggering allergic sensitization .

Incompatibilities and Hazards

4,4'-MDI exhibits hazardous reactions with:

Environmental Degradation

Scientific Research Applications

Key Applications

-

Polyurethane Production

- Rigid Foams : MDI is extensively used in the production of rigid polyurethane foams, which are crucial for thermal insulation in buildings and refrigeration systems.

- Flexible Foams : It is also utilized in flexible foam applications such as mattresses, cushions, and automotive seating.

- Coatings and Adhesives

- Sealants

- Composite Materials

- Elastomers

Health and Safety Considerations

While MDI has numerous applications, it poses health risks, particularly through inhalation exposure. Occupational asthma is a significant concern among workers exposed to diisocyanates like MDI. Regulatory bodies have implemented measures to mitigate these risks through exposure limits and safety training programs .

Table 1: Summary of MDI Applications

| Application Type | Description | Industry Sector |

|---|---|---|

| Rigid Foams | Thermal insulation materials | Construction |

| Flexible Foams | Cushions and seating | Furniture & Automotive |

| Coatings | High-performance protective coatings | Automotive & Industrial |

| Adhesives | Strong bonding agents | Construction & Manufacturing |

| Sealants | Weather-resistant sealing solutions | Construction |

| Composite Materials | Enhanced mechanical properties for boards | Furniture & Building Materials |

| Elastomers | Rubber-like materials for seals | Industrial Applications |

Case Study 1: MDI in Rigid Foam Production

A study conducted by the European Chemicals Agency highlighted the use of MDI in producing rigid polyurethane foams for building insulation. The research indicated that buildings insulated with MDI-based foams showed a significant reduction in energy consumption compared to traditional insulation materials .

Case Study 2: Occupational Exposure

Research published by the European Union documented cases of occupational asthma among workers exposed to MDI during spray foam application processes. The findings led to the implementation of stricter safety regulations aimed at reducing exposure levels through enhanced training and protective measures .

Mechanism of Action

Diisocyanodiphenylmethane exerts its effects primarily through its highly reactive isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and water, leading to the formation of stable covalent bonds. This reactivity underlies its use in the production of polyurethanes and other polymers .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

- CAS No.: 822-06-0

- Structure : Aliphatic diisocyanate with a linear hexamethylene chain (-(CH₂)₆-).

- Applications : Used in light-stable coatings, automotive finishes, and flexible foams. Unlike MDI, HDI’s aliphatic structure confers UV resistance but lower rigidity .

- Safety : Classified under GHS with general use advisories; lacks specific hazard classifications in the provided data .

4,4'-Diisocyanatodiphenylether

- CAS No.: 4128-73-8

- Structure : Features an ether (-O-) linkage instead of a methylene bridge.

- Applications: Potential use in high-temperature polymers due to ether bond thermal stability. Limited data in evidence, but structural differences suggest distinct reactivity compared to MDI .

Diphenylmethane Derivatives (Non-Isocyanate)

- Dibenzoyl Methane (CAS 120-46-7) : A ketone derivative (C₆H₅CO)₂CH₂, used as a UV absorber and laboratory reagent. Structurally distinct from MDI, lacking isocyanate groups .

Comparative Data Table

Key Research Findings

- Reactivity Differences : MDI’s aromatic structure enhances rigidity and crosslinking density in polyurethanes compared to aliphatic HDI, which prioritizes flexibility .

- Isomer Mixtures : Commercial MDI often contains 2,4'- and 2,2'- isomers (CAS 26447-40-5), which alter curing kinetics and final material properties .

- Safety Profiles : MDI is classified under EINECS and requires handling precautions due to sensitization risks, whereas HDI’s hazards are less explicitly documented in the evidence .

Biological Activity

Diisocyanodiphenylmethane, commonly referred to as 4,4'-Methylenediphenyl diisocyanate (MDI), is a significant industrial chemical primarily used in the production of polyurethane foams, coatings, and adhesives. Understanding its biological activity is crucial due to its potential health impacts, particularly in occupational settings.

Chemical Structure and Properties

This compound is characterized by its two isocyanate functional groups attached to a diphenylmethane backbone. Its chemical formula is and it appears as a light yellow solid that is insoluble in water but can be toxic through various exposure routes including inhalation, ingestion, and skin absorption .

Health Effects

Exposure to MDI has been associated with several adverse health effects:

- Sensitization : MDI is known to induce sensitization leading to allergic reactions such as asthma and dermatitis. The mechanisms involve the formation of protein adducts that trigger immune responses .

- Respiratory Effects : Inhalation of MDI can cause acute irritation of the airways and long-term respiratory issues. Studies indicate that workers exposed to MDI may experience reduced lung function and increased airway hyperreactivity .

- Genotoxicity and Carcinogenicity : Evidence suggests potential genotoxic effects of MDI, with some degradation products classified as mutagenic and carcinogenic . However, direct evidence of MDI's carcinogenicity remains inconclusive.

Biomarkers for Exposure Assessment

Biomonitoring studies have identified several biomarkers for assessing exposure to diisocyanates like MDI:

- Albumin Adducts : These adducts are formed when MDI reacts with serum proteins. They have a half-life of approximately 20–25 days, making them suitable for short- to medium-term exposure assessment .

- Hemoglobin (Hb) Adducts : Hb adducts reflect longer-term exposure, with a half-life of about 120 days. They are formed through similar mechanisms as albumin adducts but provide insights into chronic exposure levels .

Case Studies

- Occupational Exposure Studies : A study conducted on workers in the polyurethane industry found varying levels of airborne MDI concentrations, highlighting the need for effective monitoring and protective measures in workplaces .

- Clinical Observations : Research on serum concentrations of MDI-specific IgG indicated that these levels could serve as moderate biological markers for exposure but are not definitive indicators of health effects .

Data Table: Summary of Health Effects and Biomarkers

| Health Effect | Mechanism | Biomarker | Half-life |

|---|---|---|---|

| Allergic Dermatitis | Protein adduction leading to immune response | Albumin Adducts | 20–25 days |

| Asthma | Sensitization through inhalation | Hb Adducts | 120 days |

| Respiratory Irritation | Direct irritation of airways | Serum IgG Levels | Variable |

| Genotoxicity | Formation of mutagenic metabolites | Not well-defined | N/A |

Q & A

Basic: What experimental protocols are recommended for synthesizing diisocyanodiphenylmethane, and how can reaction conditions be optimized?

Synthesis typically involves catalytic phosgenation of 4,4'-diaminodiphenylmethane (MDA) under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (e.g., chlorobenzene), and catalyst type (e.g., Lewis acids like FeCl₃ or zeolites). Optimization requires monitoring reaction kinetics via FTIR to track isocyanate (-NCO) group formation . Purity can be assessed using HPLC with UV detection (λ = 254 nm) to quantify unreacted amines.

Basic: Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and isomer distribution (e.g., 4,4'-, 2,4'-, or 2,2'- isomers) using a DB-5MS column and helium carrier gas .

- Differential Scanning Calorimetry (DSC): To determine melting points (range: 40–45°C for pure 4,4'-isomer) and phase transitions .

- FTIR Spectroscopy: For functional group analysis, focusing on -NCO stretching vibrations (~2270 cm⁻¹) .

Intermediate: How should researchers design experiments to evaluate this compound’s reactivity in polymer formulations?

Adopt a factorial design to test variables like stoichiometry (NCO:OH ratio), curing temperature, and catalyst concentration. Use rheometry to monitor viscosity changes during polyurethane formation. Post-curing, perform tensile testing (ASTM D412) and TGA to assess thermal stability. Include control batches with commercial MDI (methylene diphenyl diisocyanate) for benchmarking .

Advanced: How can contradictions in catalytic efficiency data across studies be systematically addressed?

Contradictions often arise from differing catalyst activation methods or solvent effects. Conduct a meta-analysis of published kinetic data, normalizing for variables like turnover frequency (TOF) and activation energy (Eₐ). Validate findings via replicated batch reactions under standardized conditions (e.g., 100°C, 1 atm N₂). Use multivariate regression to identify dominant factors (e.g., catalyst surface area vs. acidity) .

Advanced: What mechanistic insights guide the development of heterogeneous catalysts for this compound synthesis?

Focus on catalyst surface characterization (BET, XPS) to correlate porosity and acid-site density with phosgenation efficiency. For example, zeolite-supported catalysts show higher selectivity due to shape-selective micropores. In situ DRIFTS can reveal intermediate species (e.g., carbamoyl chlorides) to refine mechanistic models .

Advanced: When is a mixed-methods approach appropriate for studying this compound’s environmental impact?

Combine quantitative LC-MS analysis of degradation byproducts (e.g., aromatic amines) with qualitative stakeholder interviews to assess ecological risks. For instance, quantify amine leaching rates (μg/L) in simulated soil matrices while interviewing industrial chemists about disposal practices. Triangulate data to identify regulatory gaps .

Safety and Compliance: What protocols ensure safe handling of this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, respirators with organic vapor cartridges, and chemical-resistant aprons.

- Ventilation: Conduct reactions in fume hoods with minimum airflow velocity of 0.5 m/s.

- Emergency Response: For exposure, administer oxygen if respiratory distress occurs and rinse skin with 10% polyethylene glycol solution. Monitor for delayed hypersensitivity reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.